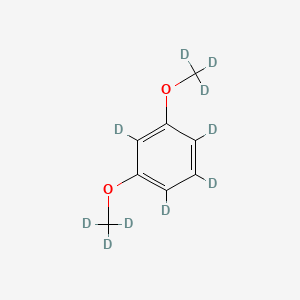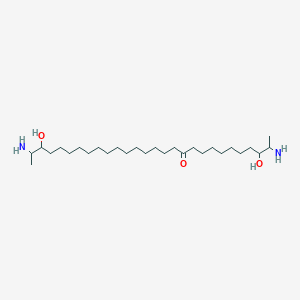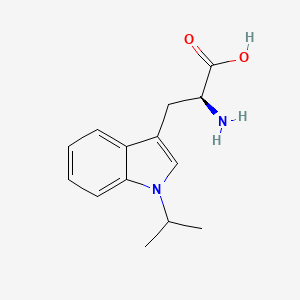
1-Isopropyltryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyltryptophan is a synthetic derivative of the essential amino acid tryptophan. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is particularly noted for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism.
Preparation Methods
1-Isopropyltryptophan can be synthesized through several methods. One common approach involves the alkylation of tryptophan. The process typically includes the following steps:
Starting Material: Tryptophan.
Alkylation: The tryptophan is subjected to alkylation using isopropyl halides under basic conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-Isopropyltryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the indole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Isopropyltryptophan has several scientific research applications:
Chemistry: It is used as a tool compound to study the activity of indoleamine 2,3-dioxygenase (IDO) enzymes.
Biology: It is employed in studies related to tryptophan metabolism and its role in cellular processes.
Mechanism of Action
1-Isopropyltryptophan exerts its effects primarily by inhibiting the activity of indoleamine 2,3-dioxygenase (IDO). This enzyme catalyzes the first step in the kynurenine pathway of tryptophan degradation. By inhibiting IDO, this compound prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses and potentially reducing tumor growth .
Comparison with Similar Compounds
1-Isopropyltryptophan is part of a family of 1-alkyltryptophan analogs, which include:
1-Ethyltryptophan: Similar in structure but with an ethyl group instead of an isopropyl group.
1-Propyltryptophan: Contains a propyl group.
1-Butyltryptophan: Contains a butyl group.
Compared to these analogs, this compound is unique in its specific inhibitory effects on IDO and its potential antitumor properties .
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1-propan-2-ylindol-3-yl)propanoic acid |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)16-8-10(7-12(15)14(17)18)11-5-3-4-6-13(11)16/h3-6,8-9,12H,7,15H2,1-2H3,(H,17,18)/t12-/m0/s1 |
InChI Key |
YAQRKENUISHWOB-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


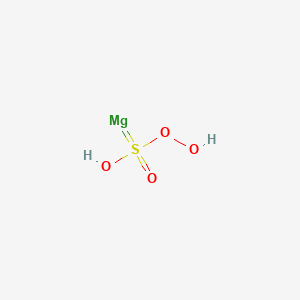
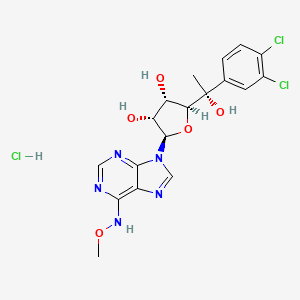
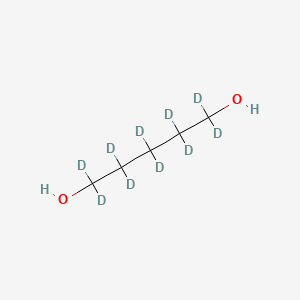
![4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
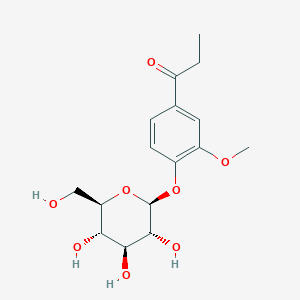
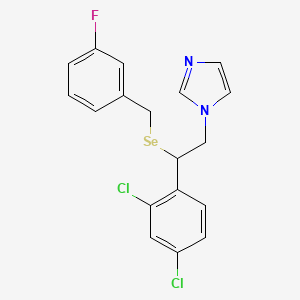
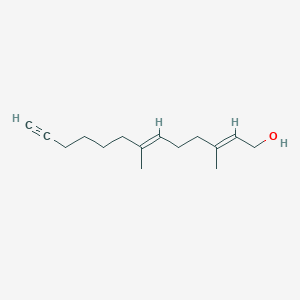
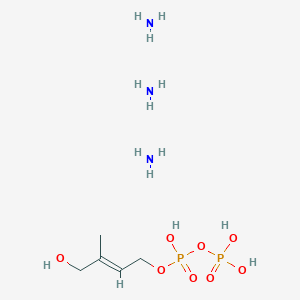
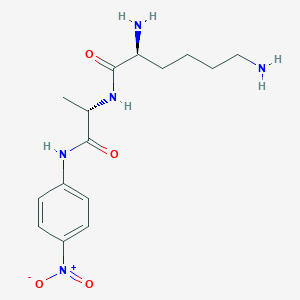
![2-[furan-2-ylmethyl-[(2-nitrophenyl)methyl]amino]-N-phenylacetamide](/img/structure/B15139258.png)
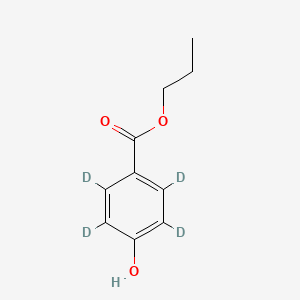
![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
